2-(1,3-オキサゾール-2-イル)アニリン

概要

説明

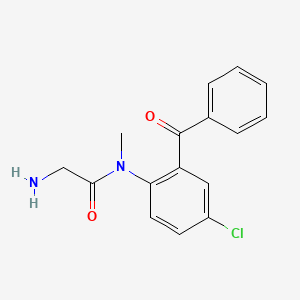

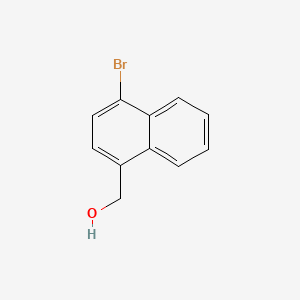

2-(1,3-Oxazol-2-yl)aniline, commonly referred to as 2-oxazol-aniline or 2-OA, is an organic compound with a wide range of applications in the field of organic synthesis. Its unique structure and reactivity make it a valuable building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-OA is also a key intermediate in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

科学的研究の応用

抗菌剤

2-(1,3-オキサゾール-2-イル)アニリン: 誘導体は、抗菌剤としての可能性について研究されています。 オキサゾール環は、有意な抗菌作用をもたらすことが知られており、アニリン基で2位を修飾すると、様々な細菌株および真菌株に対する活性が向上した化合物につながる可能性があります 。これらの化合物は、耐性菌株や真菌に対する新たな治療法の開発に不可欠となる可能性があります。

抗炎症薬

オキサゾール誘導体の抗炎症作用により、新たな抗炎症薬の開発候補となっています。 研究により、特定の2-(1,3-オキサゾール-2-イル)アニリン誘導体が、アセクロフェナクやエトドラクなどの標準薬と比較して、in vitro研究において良好な有効性を示すことが明らかになっています 。これは、炎症性疾患の治療における可能性を示唆しています。

抗癌剤

2-(1,3-オキサゾール-2-イル)アニリンのいくつかの誘導体は、抗癌剤として有望であることが示されています。 これらの誘導体は、いくつかの癌細胞株に対して細胞増殖抑制活性を示すことが観察されており、癌治療における潜在的な用途を示唆しています 。複数のキナーゼを阻害する能力は、これらの化合物をさらなる開発にとって特に興味深いものとしています。

腐食抑制剤

工業分野では、2-(1,3-オキサゾール-2-イル)アニリン誘導体は、酸性環境における軟鋼などの金属の腐食抑制剤として研究されています 。金属表面に保護的な吸着層を形成する効率により、腐食速度を大幅に低減させることができ、工業用機器の寿命を延ばすのに役立ちます。

材料科学

オキサゾール環は、多くのポリマーや、独自の特性を持つ材料の重要な構造要素です。 2-(1,3-オキサゾール-2-イル)アニリンは、このような材料の合成のための前駆体として使用することができ、材料科学および工学の進歩に貢献しています .

医薬品中間体

オキサゾール環の多用途性により、2-(1,3-オキサゾール-2-イル)アニリンは、様々な医薬品化合物の合成における中間体として貴重です。 新規医薬品や有効医薬品の開発におけるその役割は、医薬品化学において不可欠です .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

The synthesis of oxazolines, including “2-(1,3-Oxazol-2-yl)aniline”, is a topic of ongoing research . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .

作用機序

Target of Action

Oxazole derivatives, which include 2-(1,3-oxazol-2-yl)aniline, have been found to interact with various biological targets such as enzymes and receptors . The specific role of these targets can vary widely, depending on the specific derivative and its biological context.

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes in which the target is involved.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, although the specific pathways and downstream effects would depend on the specific derivative and biological context.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the effects of 2-(1,3-Oxazol-2-yl)aniline could potentially be diverse, depending on the specific targets and pathways it affects.

生化学分析

Biochemical Properties

2-(1,3-Oxazol-2-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin, showing good binding affinity in molecular docking studies . These interactions suggest that 2-(1,3-Oxazol-2-yl)aniline may act as an inhibitor or modulator of these enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of 2-(1,3-Oxazol-2-yl)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in anti-inflammatory studies, derivatives of 2-(1,3-Oxazol-2-yl)aniline demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods . These effects indicate that the compound can modulate cellular responses, potentially leading to therapeutic applications.

Molecular Mechanism

At the molecular level, 2-(1,3-Oxazol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or activation. For example, its interaction with PGHS and trypsin involves binding to the enzyme’s active site, thereby modulating its activity . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Oxazol-2-yl)aniline have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its efficacy over extended periods . Degradation products and their potential effects on cellular function are also considered, ensuring a comprehensive understanding of the compound’s temporal effects.

Dosage Effects in Animal Models

The effects of 2-(1,3-Oxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and enzyme inhibitory activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(1,3-Oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-(1,3-Oxazol-2-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Studies on its transport mechanisms provide insights into optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(1,3-Oxazol-2-yl)aniline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.

特性

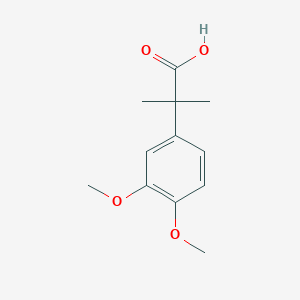

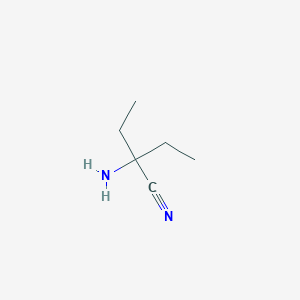

IUPAC Name |

2-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOLYQTPFGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494874 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62882-10-4 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)